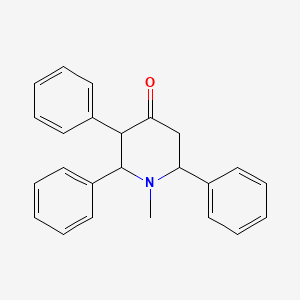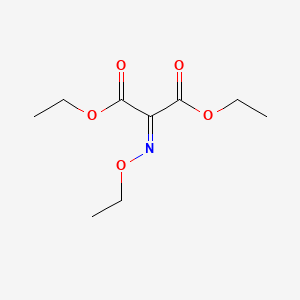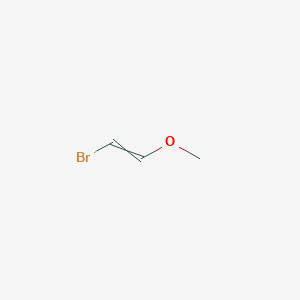
Diethyl (1-chloro-2-oxopentyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-chloro-2-oxopentyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a chlorinated oxopentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-chloro-2-oxopentyl)phosphonate typically involves the reaction of diethyl phosphite with a chlorinated ketone under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1-chloro-2-pentanone in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-chloro-2-oxopentyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form phosphonate esters with higher oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic substitution: Products include diethyl (1-azido-2-oxopentyl)phosphonate, diethyl (1-thio-2-oxopentyl)phosphonate, and diethyl (1-alkoxy-2-oxopentyl)phosphonate.
Oxidation: Products include diethyl (1-chloro-2-oxo-2-pentyl)phosphonate.
Reduction: Products include diethyl (1-chloro-2-hydroxypentyl)phosphonate.
Applications De Recherche Scientifique
Diethyl (1-chloro-2-oxopentyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active phosphonates, which can act as enzyme inhibitors or signaling molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of diethyl (1-chloro-2-oxopentyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the enzyme’s active site and prevent substrate binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (1-chloro-2-oxo-2-phenylethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
Uniqueness
Diethyl (1-chloro-2-oxopentyl)phosphonate is unique due to its specific chlorinated oxopentyl chain, which imparts distinct reactivity and biological activity compared to other phosphonates. This structural feature allows for selective interactions with biological targets and provides versatility in synthetic applications .
Propriétés
Numéro CAS |
66051-19-2 |
|---|---|
Formule moléculaire |
C9H18ClO4P |
Poids moléculaire |
256.66 g/mol |
Nom IUPAC |
1-chloro-1-diethoxyphosphorylpentan-2-one |
InChI |
InChI=1S/C9H18ClO4P/c1-4-7-8(11)9(10)15(12,13-5-2)14-6-3/h9H,4-7H2,1-3H3 |
Clé InChI |
JUJVETVWPHPGOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C(P(=O)(OCC)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)










